Structural Topology Differentiation: 4,5,6,7-Tetrahydro Saturation vs. Fully Aromatic 7-Methyl Analog
The target compound (CAS 1696531-63-1) possesses a partially saturated 4,5,6,7-tetrahydro pyrimidine ring with molecular formula C7H12N4 (MW 152.20), while the closest fully aromatic comparator 7-methylpyrazolo[1,5-a]pyrimidin-3-amine (CAS 232600-95-2) has formula C7H8N4 (MW 148.17) and a planar, fully conjugated ring system . This saturation difference is captured by distinct InChI Keys (PQHSOXKNTMJLEM vs. the aromatic analog) and results in fundamentally different hydrogen-bond donor/acceptor counts (HBD = 2 for target vs. HBD = 1 for aromatic analog), topological polar surface area, and rotatable bond profiles . The tetrahydro core introduces sp³ geometry at C-7, creating a stereogenic center that enables enantioselective target interactions exploited clinically by zanubrutinib and preclinically by antitubercular tetrahydropyrazolopyrimidines [1][2].
| Evidence Dimension | Molecular topology and saturation state |
|---|---|
| Target Compound Data | C7H12N4, MW 152.20, HBD = 2, HBA = 3, XlogP = 0.3, TPSA = 55.9 Ų, sp³ C-7 (stereogenic), CAS 1696531-63-1 |
| Comparator Or Baseline | 7-Methylpyrazolo[1,5-a]pyrimidin-3-amine: C7H8N4, MW 148.17, HBD = 1, HBA = 3, planar aromatic, CAS 232600-95-2 |
| Quantified Difference | ΔMW = +4.03 g/mol; ΔHBD = +1; ΔXlogP ≈ −0.3 to −0.5 (estimated); sp³ vs. sp² geometry at C-7; distinct InChI Key |
| Conditions | Calculated physicochemical properties from chem960.com, ChemicalBook, and smolecule.com databases |
Why This Matters
This saturation difference controls conformational flexibility, hydrogen-bonding capacity, and enantioselective binding—parameters that directly determine kinase selectivity profiles and oral bioavailability; procurement of the wrong saturation state yields a compound with fundamentally different biological behavior.
- [1] Li, W. et al. Highly enantioselective Rh-catalyzed asymmetric reductive dearomatization of multi-nitrogen polycyclic pyrazolo[1,5-a]pyrimidines. Chem. Sci. 2023. (PMC). View Source
- [2] Yokokawa, F. et al. Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Med. Chem. Lett. 2013, 4, 451–455. View Source
